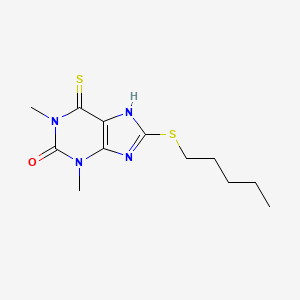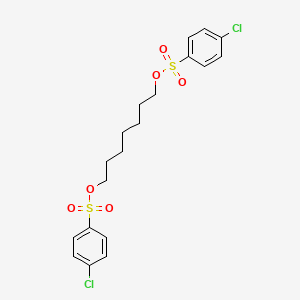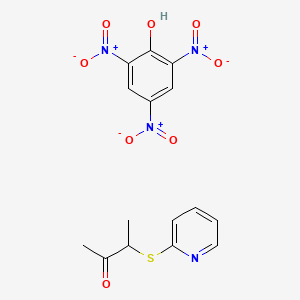
3-Pyridin-2-ylsulfanylbutan-2-one;2,4,6-trinitrophenol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-Pyridin-2-ylsulfanylbutan-2-one typically involves the reaction of pyridine-2-thiol with butan-2-one under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the desired product.
For 2,4,6-trinitrophenol, the synthesis involves the nitration of phenol using a mixture of concentrated sulfuric acid and nitric acid. This process introduces nitro groups at the 2, 4, and 6 positions of the phenol ring, resulting in the formation of 2,4,6-trinitrophenol.
Industrial Production Methods: Industrial production of 3-Pyridin-2-ylsulfanylbutan-2-one follows similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The production of 2,4,6-trinitrophenol is also scaled up in industrial settings, with stringent safety measures due to the compound’s explosive nature.
化学反応の分析
Types of Reactions: 3-Pyridin-2-ylsulfanylbutan-2-one can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride.
2,4,6-trinitrophenol is known for its reactivity due to the presence of nitro groups. It can undergo reduction reactions to form aminophenols and substitution reactions where the nitro groups are replaced by other functional groups.
Major Products Formed: The major products formed from the reactions of 3-Pyridin-2-ylsulfanylbutan-2-one include oxidized or reduced derivatives, depending on the reagents used. For 2,4,6-trinitrophenol, the major products include aminophenols and other substituted phenols.
科学的研究の応用
3-Pyridin-2-ylsulfanylbutan-2-one;2,4,6-trinitrophenol has several scientific research applications. In chemistry, it is used as a reagent in various organic synthesis reactions. In biology, it is studied for its potential biological activities, including antimicrobial and anticancer properties. In medicine, it is explored for its potential therapeutic applications. In industry, it is used in the production of dyes, explosives, and other chemical products.
作用機序
The mechanism of action of 3-Pyridin-2-ylsulfanylbutan-2-one involves its interaction with specific molecular targets, leading to the modulation of various biochemical pathways. The sulfur-containing moiety can interact with thiol groups in proteins, affecting their function. For 2,4,6-trinitrophenol, its mechanism of action involves the generation of reactive oxygen species, leading to oxidative stress and cellular damage.
類似化合物との比較
Similar Compounds: Similar compounds to 3-Pyridin-2-ylsulfanylbutan-2-one include other sulfur-containing organic compounds like thiophenes and thioethers. For 2,4,6-trinitrophenol, similar compounds include other nitroaromatic compounds like 2,4,6-trinitrotoluene (TNT) and 2,4-dinitrophenol.
Uniqueness: The uniqueness of 3-Pyridin-2-ylsulfanylbutan-2-one lies in its combination of a pyridine ring with a sulfur-containing butanone moiety, which imparts distinct chemical and biological properties. For 2,4,6-trinitrophenol, its high explosive power and reactivity due to the presence of multiple nitro groups make it unique among nitroaromatic compounds.
特性
CAS番号 |
5898-20-4 |
|---|---|
分子式 |
C15H14N4O8S |
分子量 |
410.4 g/mol |
IUPAC名 |
3-pyridin-2-ylsulfanylbutan-2-one;2,4,6-trinitrophenol |
InChI |
InChI=1S/C9H11NOS.C6H3N3O7/c1-7(11)8(2)12-9-5-3-4-6-10-9;10-6-4(8(13)14)1-3(7(11)12)2-5(6)9(15)16/h3-6,8H,1-2H3;1-2,10H |
InChIキー |
BKWYLTDJXUAMJB-UHFFFAOYSA-N |
正規SMILES |
CC(C(=O)C)SC1=CC=CC=N1.C1=C(C=C(C(=C1[N+](=O)[O-])O)[N+](=O)[O-])[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-Chloro-N-[(3-methylphenyl)carbamoyl]acetamide](/img/structure/B14735938.png)
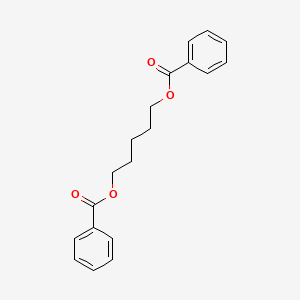
![3-chloro-6-methyl-N-[4-[(4-methylphenyl)sulfonylamino]phenyl]-1-benzothiophene-2-carboxamide](/img/structure/B14735945.png)

acetic acid](/img/structure/B14735949.png)
![Benzoic acid, 2-[(2-methyl-1-oxo-2-propenyl)amino]-, ethyl ester](/img/structure/B14735962.png)
![7-Chloro-4-[[6-(diethylamino)hexyl]amino]-quinoline](/img/structure/B14735966.png)

![[Dichloro(1-phenylcyclopropyl)methyl]benzene](/img/structure/B14735990.png)
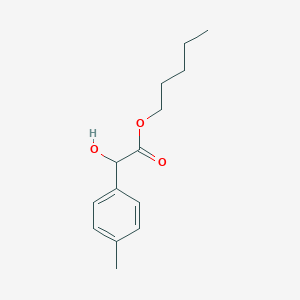

![[(E)-(3-methyl-1,4-dioxidoquinoxaline-1,4-diium-2-yl)methylideneamino]urea](/img/structure/B14735999.png)
